![molecular formula C16H12N6O2 B6418399 2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1203188-16-2](/img/structure/B6418399.png)

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

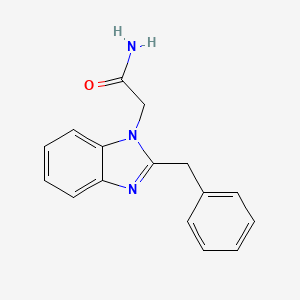

2-(1,2-Benzoxazol-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, hereafter referred to as Compound A, is a novel chemical compound with potential applications in scientific research. Compound A is a heterocyclic compound, a type of organic compound containing a ring of atoms with at least one atom of a different element than the other atoms in the ring. Compound A has a unique structure, with a benzoxazole ring connected to an aliphatic chain with an amide group at the end. This structure gives Compound A a range of properties that make it useful for a variety of scientific research applications.

Scientific Research Applications

Compound A has a range of potential applications in scientific research. It can be used as a reagent in organic synthesis reactions, as a ligand for metal complexes, and as a tool for studying enzyme inhibition. Compound A has also been used as a fluorescent probe in biological assays and imaging applications, as it has a strong fluorescence emission that can be used to detect and quantify the presence of specific molecules.

Mechanism of Action

Compound A has several mechanisms of action that make it useful for scientific research applications. As a reagent in organic synthesis reactions, Compound A acts as a catalyst and helps to speed up the reaction. As a ligand for metal complexes, Compound A binds to the metal and facilitates the formation of a stable complex. As a tool for studying enzyme inhibition, Compound A binds to the active site of the enzyme and inhibits its activity. As a fluorescent probe, Compound A binds to a specific molecule and emits a fluorescent signal that can be used to detect and quantify the presence of the molecule.

Biochemical and Physiological Effects

Compound A has a range of biochemical and physiological effects that make it useful for scientific research applications. As a reagent in organic synthesis reactions, Compound A helps to speed up the reaction and can improve the yield of the desired product. As a ligand for metal complexes, Compound A can increase the stability of the complex and can also influence the reactivity of the complex. As a tool for studying enzyme inhibition, Compound A can inhibit the activity of the enzyme and can also affect the binding affinity of the enzyme for its substrate. As a fluorescent probe, Compound A can bind to a specific molecule and emit a fluorescent signal that can be used to detect and quantify the presence of the molecule.

Advantages and Limitations for Lab Experiments

Compound A has several advantages and limitations for lab experiments. One advantage is that Compound A can be synthesized in a straightforward two-step process, which makes it easy to prepare in the lab. Additionally, Compound A has a wide range of applications in scientific research, which makes it useful for a variety of experiments. One limitation of Compound A is that it is relatively expensive to synthesize, which can limit its use in some experiments. Additionally, Compound A can be toxic if handled improperly, so it is important to take proper safety precautions when working with it.

Future Directions

Compound A has a range of potential future directions that could be explored. One potential direction is to investigate the use of Compound A as a drug delivery system. Compound A could be used to deliver drugs to specific target sites in the body, which could be useful for treating a variety of diseases. Additionally, Compound A could be used to develop new fluorescent probes for biological assays and imaging applications. Compound A could also be used to study the structure and function of enzymes, and to develop new inhibitors for enzymes involved in disease pathways. Finally, Compound A could be used to develop new catalysts for organic synthesis reactions, which could help to improve the efficiency and yield of organic synthesis reactions.

Synthesis Methods

Compound A can be synthesized using a straightforward two-step process. The first step involves the reaction of 1,2-benzoxazole with 4-chlorobenzoyl chloride in the presence of a base catalyst to produce an intermediate compound. This intermediate compound is then reacted with 4-(1H-1,2,3,4-tetrazol-1-yl)phenylacetamide in the presence of a base catalyst to form Compound A. The reaction is typically carried out in a solvent such as dichloromethane, and yields Compound A in high yields.

properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O2/c23-16(9-14-13-3-1-2-4-15(13)24-19-14)18-11-5-7-12(8-6-11)22-10-17-20-21-22/h1-8,10H,9H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEUWFICLAIXSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6418317.png)

![8-(3-butoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418324.png)

![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)

![9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418348.png)

![methyl N-[(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]carbamate](/img/structure/B6418360.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}propanamide](/img/structure/B6418361.png)

![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)

![1-(4-methylphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418382.png)

![5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-ethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B6418388.png)

![4-{4-[(4-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl)methyl]phenyl}-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6418396.png)

![N-[3-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B6418411.png)